

# Preclinical Profile Showdown: GSK3739936 vs. GSK3839919 in HIV-1 Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK3739936 |           |
| Cat. No.:            | B15563683  | Get Quote |

A Comparative Analysis of Two Allosteric Integrase Inhibitors

In the landscape of novel anti-HIV-1 therapeutics, allosteric integrase inhibitors (ALLINIs) have emerged as a promising class of compounds with a unique mechanism of action. This guide provides a detailed preclinical comparison of two such inhibitors, **GSK3739936** and GSK3839919, for researchers, scientists, and drug development professionals. Both compounds target the HIV-1 integrase, a critical enzyme for viral replication, but exhibit key differences in their safety profiles that have dictated their developmental trajectories.

**GSK3739936** demonstrated a favorable pharmacokinetic profile in preclinical studies; however, its development was halted due to adverse toxicological findings in rats, specifically lipid vacuolation in the liver and kidneys.[1][2] In response to this challenge, GSK3839919 was developed, representing a structural modification designed to mitigate the safety concerns while preserving the potent antiviral activity. This guide will objectively present the available preclinical data to illuminate the comparative efficacy and safety of these two compounds.

## **Mechanism of Action: A Shared Pathway**

Both **GSK3739936** and GSK3839919 are allosteric inhibitors of HIV-1 integrase.[3] Unlike traditional integrase strand transfer inhibitors (INSTIs), ALLINIs do not bind to the active site of the enzyme. Instead, they bind to a pocket at the interface of two integrase monomers, a site also utilized by the host protein LEDGF/p75.[4] This binding induces aberrant multimerization of the integrase enzyme, leading to the production of non-infectious viral particles.[3] This novel







mechanism offers the potential to overcome resistance to existing classes of antiretroviral drugs.



#### Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Discovery and Preclinical Profiling of GSK3839919, a Potent HIV-1 Allosteric Integrase Inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Preclinical Profiling of GSK3739936 (BMS-986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad-Spectrum Activity toward 124/125 Polymorphs PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Integrase Inhibitor Influences on HIV-1 Integration and Roles of LEDGF/p75 and HDGFL2 Host Factors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile Showdown: GSK3739936 vs. GSK3839919 in HIV-1 Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563683#gsk3739936-vs-gsk3839919-preclinical-profile]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com